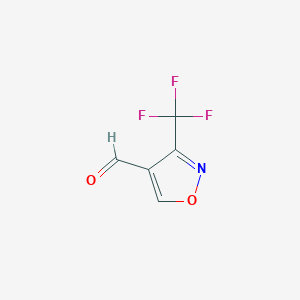

3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which is further substituted with a formyl group

Mécanisme D'action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde may also interact with various biological targets.

Mode of Action

It is suggested that similar compounds may inhibit mitochondrial atp production . This suggests that this compound might interact with its targets and cause changes in cellular energy production.

Biochemical Pathways

It is known that similar compounds can affect various biological activities . This suggests that this compound may also influence a range of biochemical pathways, leading to downstream effects.

Pharmacokinetics

It is known that similar compounds can be absorbed and eliminated slowly . This suggests that this compound may have similar pharmacokinetic properties, which could impact its bioavailability.

Result of Action

It is known that similar compounds can have various biological activities . This suggests that this compound may also have a range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is known that the toxicity of similar compounds to certain organisms can be affected by abiotic factors such as season and temperature . This suggests that the action of this compound may also be influenced by environmental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl and formyl groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an aldehyde in the presence of a base can yield the desired oxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid.

Reduction: 3-(Trifluoromethyl)-1,2-oxazole-4-methanol.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials with specific properties

Comparaison Avec Des Composés Similaires

- 3-(Trifluoromethyl)-1,2-oxazole-5-carbaldehyde

- 3-(Trifluoromethyl)-1,2-thiazole-4-carbaldehyde

- 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid

Comparison: 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and formyl groups on the oxazole ring. This positioning can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .

Activité Biologique

3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound notable for its trifluoromethyl group, which enhances its biological activity. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₄F₃N₃O, characterized by the following structural features:

- Oxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom.

- Trifluoromethyl Group : The presence of three fluorine atoms significantly influences the compound's lipophilicity and metabolic stability.

- Aldehyde Functional Group : This group contributes to the compound's reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that compounds containing the trifluoromethyl group exhibit significant biological activities, including antimicrobial and anticancer properties. The unique electronic properties of this group may enhance interactions with biological targets, leading to improved therapeutic efficacy.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For example:

- Cell Line Studies : In vitro studies demonstrated that derivatives of oxazole compounds, including those with trifluoromethyl substitutions, showed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC₅₀ values in the micromolar range. These findings suggest that the trifluoromethyl group may enhance the potency of these compounds against cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Trifluoromethyl-containing compounds have shown effectiveness against a range of bacterial strains due to their ability to disrupt cellular processes. The specific mechanisms often involve interference with enzyme activity or cellular membrane integrity .

Synthesis and Metabolism

The synthesis of this compound typically involves several key reactions:

- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Trifluoromethyl Group : Common methods include nucleophilic substitution reactions where a trifluoromethylating agent is used.

- Aldehyde Functionalization : The carbaldehyde group can be introduced via oxidation reactions.

Biotransformation Studies

Biotransformation studies have shown that this compound undergoes hydrolysis to form metabolites that retain biological activity. For instance, in animal models, metabolites derived from this compound were analyzed using HPLC-MS/MS techniques to assess their pharmacokinetic profiles .

Comparative Analysis with Similar Compounds

To better understand the significance of this compound in medicinal chemistry, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde | Contains chlorine substituents | Enhanced reactivity due to dual chlorine presence |

| 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid | Different oxazole isomer (1,3 instead of 1,2) | Focus on carboxylic acid functionality |

| 5-(3-Trifluoromethylphenyl)-1,2-oxazole-4-carboxylic acid | Phenyl ring with trifluoromethyl substitution | Emphasis on carboxylic acid properties |

This table illustrates how variations in substituents can influence biological activity and reactivity.

Propriétés

IUPAC Name |

3-(trifluoromethyl)-1,2-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2/c6-5(7,8)4-3(1-10)2-11-9-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJURDFIVGIKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)C(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.